3-Methoxyaniline Hydrochloride

Overview

Description

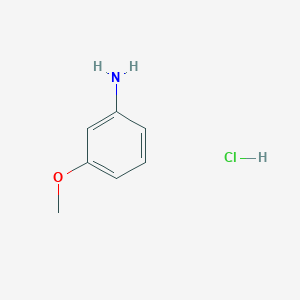

3-Methoxyaniline Hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of aniline, where a methoxy group is attached to the benzene ring at the meta position relative to the amino group. This compound is widely used in various scientific research and industrial applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of 3-methoxyaniline with hydrochloric acid to form this compound.

Reduction of Nitroarenes: Another method includes the reduction of 3-nitroanisole using hydrogen in the presence of a palladium catalyst, followed by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production often involves the large-scale reduction of 3-nitroanisole using catalytic hydrogenation, followed by acidification with hydrochloric acid to yield this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Organic Synthesis

3-Methoxyaniline hydrochloride is extensively used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Amino Group Reactions : The amino group in 3-methoxyaniline can undergo acylation, alkylation, and diazotization reactions, making it valuable for synthesizing more complex organic molecules.

- Synthesis of Dyes : It is utilized in the production of azo dyes and other colorants due to its ability to form stable azo linkages.

- Pharmaceutical Intermediates : This compound serves as a precursor for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for several key applications:

- Anticancer Agents : Recent studies have indicated that derivatives of 3-methoxyaniline can be developed into potential anticancer agents. For instance, the synthesis of new quinoxaline derivatives from this compound has shown promising results in targeting cancer cell pathways .

- Antimicrobial Properties : Research has suggested that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various assays:

- Spectrophotometric Analysis : It can be employed in spectrophotometric methods to quantify other compounds through colorimetric reactions.

- Chromatography : The compound is also utilized as a standard or reference material in chromatographic techniques for the separation and identification of compounds.

Toxicological Studies

Understanding the safety profile of this compound is crucial due to its potential health impacts:

- Genotoxicity : Studies have classified this compound as a possible genotoxic agent, with evidence suggesting it may induce mutations under certain conditions .

- Carcinogenic Potential : Long-term exposure studies have indicated that it may have carcinogenic effects in animal models, particularly affecting the urinary bladder . The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B) based on animal studies .

Case Study 1: Synthesis of Anticancer Compounds

Research conducted on the synthesis of 3-methylquinoxalines from 3-methoxyaniline derivatives demonstrated significant anticancer activity against specific cancer cell lines. The study highlighted the importance of structural modifications on the efficacy of these compounds .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that exposure to high doses of this compound led to severe pathological changes in laboratory animals. Symptoms included respiratory depression and gastrointestinal hemorrhages, emphasizing the need for careful handling and regulation .

Mechanism of Action

The mechanism by which 3-Methoxyaniline Hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The methoxy group enhances its reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

3-Chloro-4-methoxyaniline: Similar structure but with a chlorine atom instead of a hydrogen at the para position.

3-Fluoro-2-methoxyaniline: Contains a fluorine atom at the ortho position relative to the methoxy group.

3-Bromo-2-methoxyaniline: Features a bromine atom at the ortho position.

Uniqueness: 3-Methoxyaniline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the methoxy group at the meta position relative to the amino group influences its electron density distribution, making it a valuable intermediate in various synthetic pathways .

Biological Activity

3-Methoxyaniline hydrochloride, also known as ortho-methoxyaniline hydrochloride, is an aromatic amine with notable biological activities. This compound is a derivative of aniline, where a methoxy group is substituted at the ortho position relative to the amino group. Its biological activity has been explored in various studies, focusing on its potential as an antimicrobial agent, its effects on cancer cell lines, and its implications in toxicology.

This compound has the following chemical structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 161.60 g/mol

- CAS Number : 611-05-8

1. Antimicrobial Activity

Research has indicated that methoxy-substituted anilines exhibit significant antimicrobial properties. For instance, compounds with methoxy groups have been shown to enhance the antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. faecalis | 8 |

| This compound | S. aureus | 16 |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its selective cytotoxicity against various cancer cell lines, with IC values ranging from 1.2 µM to over 5 µM depending on the specific derivative and cell line tested . For example:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 3.1 |

| HepG2 | 5.3 |

The compound exhibits a dose-dependent response, indicating potential for development into therapeutic agents targeting specific cancers.

3. Toxicological Studies

Toxicological assessments have revealed that exposure to ortho-anisidine derivatives, including this compound, may lead to adverse effects such as carcinogenicity in animal models. A study involving B6C3F1 mice showed a significant increase in transitional cell carcinoma incidence in the urinary bladder upon prolonged exposure to ortho-anisidine hydrochloride .

| Study Design | Species | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Carcinogenicity | Mice | 2500 | 2 |

| 5000 | 15 |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, methoxy-substituted anilines were tested against a panel of bacterial strains, demonstrating enhanced efficacy due to the electron-donating nature of the methoxy group which increases lipophilicity and membrane permeability .

- Cytotoxicity Against Cancer Cells : A recent investigation into various aniline derivatives highlighted that those with methoxy substitutions exhibited selective cytotoxicity towards MCF-7 cells while maintaining lower toxicity towards normal human cells .

- Carcinogenic Potential : Long-term studies conducted on rodents indicated a dose-dependent relationship between exposure levels of ortho-anisidine derivatives and tumor development, raising concerns about their safety in therapeutic applications .

Properties

IUPAC Name |

3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCKZWCTEPKMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481579 | |

| Record name | 3-Methoxyaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27191-09-9 | |

| Record name | 3-Methoxyaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Anisidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.